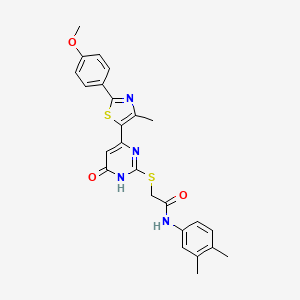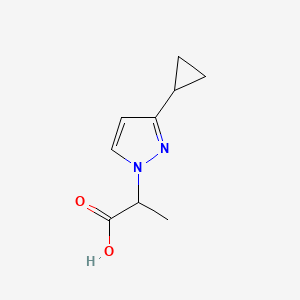
2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid, also known as 2-CPA, is a cyclic carboxylic acid that has been studied for its potential applications in the scientific research community. This cyclic carboxylic acid has been studied for its ability to act as an organic catalyst in certain reactions, as well as its potential to act as a bioactive compound in certain biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Chemical Inhibitors in Metabolism
2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoic acid, as a part of the pyrazole family, is significant due to its involvement in the metabolism of various drugs through hepatic Cytochrome P450 (CYP) enzymes. The importance of understanding CYP isoform selectivity in drug metabolism cannot be overstated, as it helps predict potential drug-drug interactions (DDIs) when multiple drugs are coadministered. Potent and selective chemical inhibitors play a crucial role in CYP phenotyping, which is essential in in vitro assessments for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Synthesis and Biological Activities
Pyrazole derivatives are well-known for their wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. The pyrazole moiety has been identified as an important pharmacophore in medicinal chemistry. Various synthetic methods have been developed to annelate different heterocyclic nuclei with pyrazoles, leading to a broad range of biologically active compounds. This has made pyrazole derivatives a significant focus in combinatorial and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Hexasubstituted Pyrazolines and Their Applications
The synthesis and chemistry of hexasubstituted pyrazolines, derived from pentasubstituted 2H-pyrazoles, have led to the development of several unique series of highly substituted pyrazolines. These compounds have been utilized in the synthesis of hexasubstituted cyclopropanes, hydroperoxy substituted pyrazolines with oxygen-atom transfer properties, and other valuable chemical entities with potential applications in organic synthesis and possibly in the development of new materials or drugs (Baumstark et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(9(12)13)11-5-4-8(10-11)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQDTRMEGROBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)
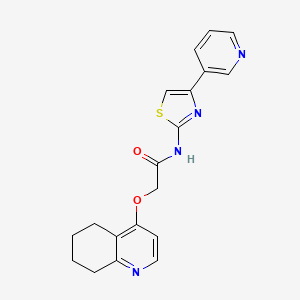

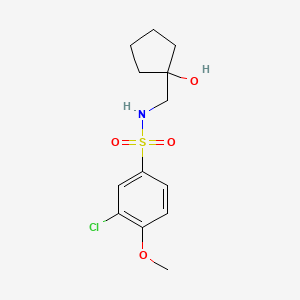

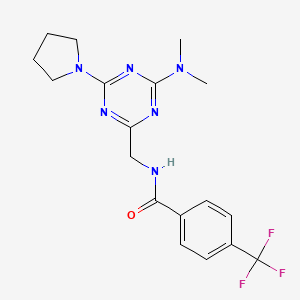

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)
![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)
